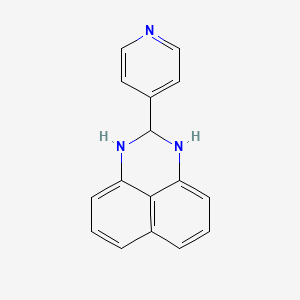
2-Pyridin-4-yl-2,3-dihydro-1H-perimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridin-4-yl-2,3-dihydro-1H-perimidine est un composé hétérocyclique de formule moléculaire C16H13N3. Il appartient à la famille des périmidines, qui se caractérise par un système de cycles fusionnés contenant à la fois des cycles pyridine et imidazole.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 2-Pyridin-4-yl-2,3-dihydro-1H-perimidine implique généralement la condensation de dérivés de la pyridine avec des diamines appropriées. Une méthode courante comprend la réaction du 4-pyridinecarboxaldéhyde avec le 1,8-diaminonaphtalène en milieu acide pour former le composé périmidine désiré . La réaction est généralement effectuée dans un solvant tel que l'éthanol ou le méthanol, et le produit est purifié par recristallisation.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour la this compound ne soient pas bien documentées, l'approche générale impliquerait l'adaptation des méthodes de synthèse en laboratoire. Cela inclurait l'optimisation des conditions réactionnelles pour augmenter le rendement et la pureté, ainsi que la mise en œuvre de processus en écoulement continu pour améliorer l'efficacité et réduire les coûts.
Analyse Des Réactions Chimiques
Types de réactions
2-Pyridin-4-yl-2,3-dihydro-1H-perimidine peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former les N-oxydes correspondants.
Réduction: Les réactions de réduction peuvent convertir le composé en ses dérivés dihydro.
Réactifs et conditions courants
Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction: Les agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des N-oxydes, tandis que les réactions de substitution peuvent produire une variété de dérivés fonctionnalisés .
Applications De Recherche Scientifique
2-Pyridin-4-yl-2,3-dihydro-1H-perimidine a plusieurs applications dans la recherche scientifique:
Chimie: Il est utilisé comme brique de construction pour la synthèse de composés hétérocycliques plus complexes.
Médecine: La recherche se poursuit sur son potentiel comme agent thérapeutique pour traiter les infections et autres maladies.
Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles biologiques telles que les enzymes et les récepteurs. Le composé peut inhiber l'activité de certaines enzymes en se liant à leurs sites actifs, bloquant ainsi l'accès du substrat. De plus, il peut interagir avec les récepteurs cellulaires pour moduler les voies de signalisation impliquées dans la croissance et la survie microbienne .
Mécanisme D'action
The mechanism of action of 2-Pyridin-4-yl-2,3-dihydro-1H-perimidine involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in microbial growth and survival .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-Naphthalen-1-yl-2,3-dihydro-1H-perimidine
- 2-Phényl-2,3-dihydro-1H-perimidine
- 2,2-Diméthyl-2,3-dihydro-1H-perimidine
Unicité
2-Pyridin-4-yl-2,3-dihydro-1H-perimidine est unique en raison de la présence du cycle pyridine, qui confère des propriétés électroniques et une réactivité distinctes par rapport à d'autres dérivés de la périmidine. Cela le rend particulièrement précieux dans la conception de nouveaux composés ayant des propriétés biologiques et chimiques sur mesure .
Propriétés
Formule moléculaire |
C16H13N3 |
|---|---|
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
2-pyridin-4-yl-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C16H13N3/c1-3-11-4-2-6-14-15(11)13(5-1)18-16(19-14)12-7-9-17-10-8-12/h1-10,16,18-19H |
Clé InChI |
FEYLPNQLTHQWLH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


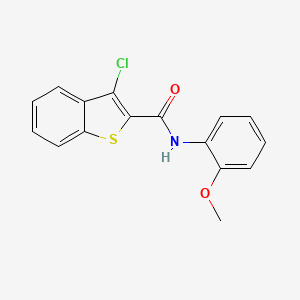
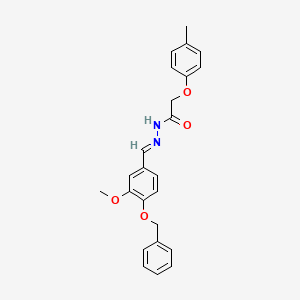
![N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11988197.png)
![3-[6-hexyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-2-yl]propanoic acid](/img/structure/B11988202.png)
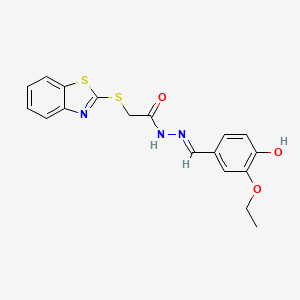
![5-(4-Chlorophenyl)-4-{4-[(2-chlorophenyl)(phenyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine](/img/structure/B11988206.png)

![2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B11988217.png)

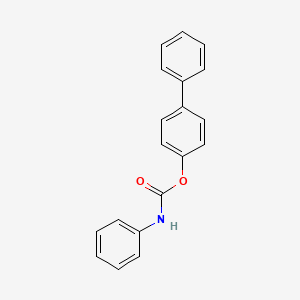
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11988228.png)

![N-[3-(dimethylamino)propyl]-N'-(4-phenyl-1,3-thiazol-2-yl)ethanediamide](/img/structure/B11988238.png)
![5-(3,4-Dimethoxyphenyl)-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11988244.png)
